6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is1S/C16H13NO2S/c1-9-6-10 (2)15-11 (7-9)12 (16 (18)19)8-13 (17-15)14-4-3-5-20-14/h3-8H,1-2H3, (H,18,19)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.34 . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Photolabile Protecting Groups
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid and related compounds have been explored as potential photolabile protecting groups. Brominated hydroxyquinoline, a related compound, has shown greater single-photon quantum efficiency and sufficient sensitivity for multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis and Structural Analysis
Research has been conducted on synthesizing various substituted quinoline-4-carboxylic acids, including those structurally similar to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. These studies involve reactions with acyl- and aroylpyruvic acids and quantum-chemical calculations to propose formation mechanisms (Rudenko et al., 2012).
Antimycobacterial Activity
Compounds structurally akin to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been synthesized and evaluated for antimycobacterial activity. The synthesis of these compounds involves various reactions, including oxidation and coupling processes, showing potential as antitubercular agents (Marvadi et al., 2020).
Photoelectric Conversion in Solar Cells
Research into improving photoelectric conversion efficiency in dye-sensitized solar cells has explored carboxylated cyanine dyes structurally related to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. These studies highlight the potential of these compounds in enhancing the efficiency of solar energy capture (Wu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWSSXIJXNIUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.